(3-Pentafluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine
Overview
Description
(3-Pentafluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine: is a chemical compound with the molecular formula C13H13F8NS and a molecular weight of 367.301 g/mol . This compound is characterized by its unique structure, which includes a pentafluoroethylsulfanyl group and a trifluoromethylbenzyl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 3-pentafluoroethylsulfanyl-propyl bromide with 3-trifluoromethyl-benzylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane or acetonitrile, is essential to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, depending on the desired scale and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
(3-Pentafluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives at the sulfur or nitrogen atoms.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound may be used in the study of biological systems, particularly those involving sulfur-containing molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
(3-Pentafluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine: can be compared with other similar compounds, such as (3-Fluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine and (3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine . The uniqueness of this compound lies in its specific fluorination pattern, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
(3-Fluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine
(3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine
(3-Fluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethylsulfanyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F8NS/c14-11(15,16)10-4-1-3-9(7-10)8-22-5-2-6-23-13(20,21)12(17,18)19/h1,3-4,7,22H,2,5-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLKOMTYSVXPQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNCCCSC(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F8NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128671 | |
Record name | N-[3-[(1,1,2,2,2-Pentafluoroethyl)thio]propyl]-3-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208079-90-6 | |
Record name | N-[3-[(1,1,2,2,2-Pentafluoroethyl)thio]propyl]-3-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208079-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-[(1,1,2,2,2-Pentafluoroethyl)thio]propyl]-3-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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